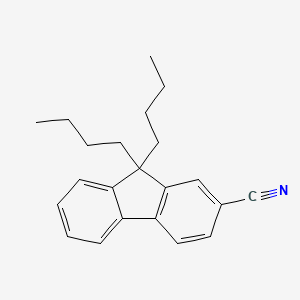
9,9-Dibutyl-9H-fluorene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibutyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C22H25N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) attached to the fluorene core. This compound is known for its planar structure and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 9,9-Dibutyl-9H-fluorene-2-carbonitrile typically involves the reaction of fluorene derivatives with butyl groups and a cyano group. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9,9-Dibutyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,9-Dibutyl-9H-fluorene-2-carbonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2-carbonitrile involves its interaction with molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The planar structure of the fluorene core allows for π-π stacking interactions, which can affect its behavior in electronic and photonic applications .
Comparison with Similar Compounds
9,9-Dibutyl-9H-fluorene-2-carbonitrile can be compared with other similar compounds, such as:
9,9-Dimethyl-9H-fluorene-2-carbonitrile: This compound has methyl groups instead of butyl groups, which can affect its physical and chemical properties.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: This compound is used in the synthesis of polymer semiconductors and has different functional groups that influence its applications.
9,9-Dioctyl-2,7-dibromofluorene: This compound is used in the synthesis of polymer semiconductors and has bromine atoms that affect its reactivity.
The uniqueness of this compound lies in its specific combination of butyl groups and a cyano group, which confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
88223-30-7 |
|---|---|
Molecular Formula |
C22H25N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9,9-dibutylfluorene-2-carbonitrile |
InChI |
InChI=1S/C22H25N/c1-3-5-13-22(14-6-4-2)20-10-8-7-9-18(20)19-12-11-17(16-23)15-21(19)22/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
HOTXKENOHKMNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
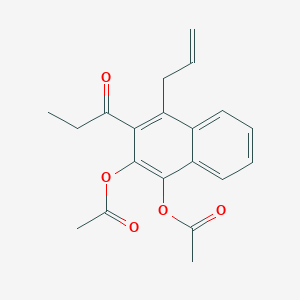
![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
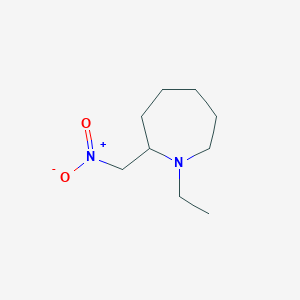
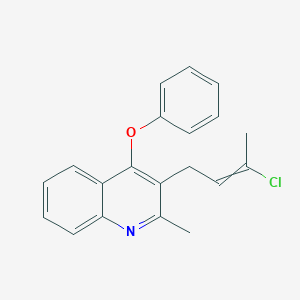
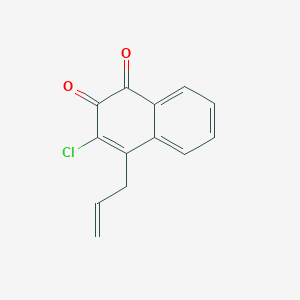
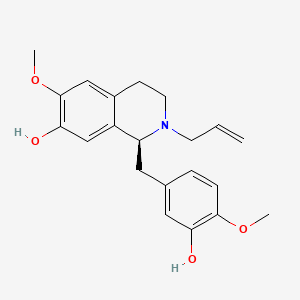
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
